

# Performance comparison of Disperse Red 91 and reactive dyes on blended fabrics

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## Compound of Interest

Compound Name: Disperse red 91

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## Performance Showdown: Disperse Red 91 vs. Reactive Dyes on Blended Fabrics

A Comparative Guide for Researchers and Textile Scientists

The coloration of polyester/cotton (P/C) blended fabrics presents a unique challenge in the textile industry due to the distinct chemical nature of the constituent fibers. This guide provides a detailed performance comparison between **Disperse Red 91**, a high-energy disperse dye for polyester, and a representative red reactive dye for the cellulosic cotton component. By examining key performance indicators through standardized experimental data, this document aims to equip researchers, scientists, and textile development professionals with the critical information needed for informed dye selection and process optimization.

The conventional and most widely practiced method for dyeing P/C blends is a two-bath process. This approach addresses the different dyeing requirements of the polyester and cotton fibers. The polyester component is first dyed with a disperse dye at high temperatures and under acidic conditions. Following this, the cotton portion is dyed in a separate bath with a reactive dye under alkaline conditions and at a lower temperature.<sup>[1][2][3]</sup>

## Quantitative Performance Comparison

The following table summarizes the typical colorfastness performance of **Disperse Red 91** on the polyester component and a standard red reactive dye on the cotton component of a 65/35

polyester/cotton blended fabric. The ratings are based on the ISO 105 standard gray scale for color change and staining, where a rating of 5 indicates excellent fastness and 1 indicates poor fastness.

Performance Metric	Test Method	Disperse Red 91 (on Polyester)	Red Reactive Dye (on Cotton)
Wash Fastness (Color Change)	ISO 105-C06 (C2S)	4-5	4-5
Wash Fastness (Staining on Cotton)	ISO 105-C06 (C2S)	3-4	4-5
Light Fastness	ISO 105-B02	6-7	5-6
Rubbing Fastness (Dry)	ISO 105-X12	4-5	4-5
Rubbing Fastness (Wet)	ISO 105-X12	3-4	3

## Experimental Protocols

Detailed methodologies for the dyeing process and subsequent fastness testing are crucial for reproducible and comparable results. The following protocols outline the standard procedures for a two-bath dyeing process of a P/C blended fabric and the corresponding ISO fastness tests.

### Two-Bath Dyeing Protocol for Polyester/Cotton (65/35) Blended Fabric

#### Part 1: Dyeing of Polyester Component with **Disperse Red 91**

- **Dye Bath Preparation:** Prepare a dye bath with a liquor-to-goods ratio of 20:1. Add a dispersing agent (1 g/L) and acetic acid to adjust the pH to 4.5-5.5.[4][5]
- **Dye Dispersion:** Make a paste of **Disperse Red 91** (2% on weight of fabric) with a small amount of water before adding it to the dye bath.[4]

- Dyeing Process:
  - Immerse the P/C fabric in the dye bath at 60°C.
  - Raise the temperature to 130°C at a rate of 2°C/minute.[1]
  - Maintain the temperature at 130°C for 60 minutes.[1]
  - Cool the dye bath to 70°C.
- Reduction Clearing: After dyeing, perform a reduction clearing process to remove unfixed disperse dye from the fabric surface. This is typically done by treating the fabric in a bath containing 2 g/L sodium hydrosulfite and 2 g/L caustic soda at 70-80°C for 15-20 minutes.[5]
- Rinsing: Thoroughly rinse the fabric with hot and then cold water.

## Part 2: Dyeing of Cotton Component with a Red Reactive Dye

- Dye Bath Preparation: Prepare a fresh dye bath with a liquor-to-goods ratio of 20:1.
- Dyeing Process:
  - Introduce the fabric into the bath containing the reactive dye (2% on weight of fabric) and Glauber's salt (e.g., 60 g/L) at 40°C.
  - Run for 30 minutes.
  - Add soda ash (e.g., 20 g/L) to the dye bath to raise the pH and initiate dye fixation.
  - Raise the temperature to 60°C and maintain for 60 minutes.[1]
- Soaping and Rinsing:
  - Drain the dye bath.
  - Rinse the fabric thoroughly with cold water.
  - Soap the fabric at the boil with a non-ionic detergent (e.g., 2 g/L) for 15 minutes to remove unfixed reactive dye.

- Rinse with hot and cold water until the water runs clear.
- Drying: Dry the dyed fabric at a moderate temperature.

## Colorfastness Testing Protocols

### 1. Wash Fastness (ISO 105-C06):

- A 10 cm x 4 cm specimen of the dyed fabric is stitched together with a multi-fiber adjacent fabric.[6]
- The composite specimen is washed in a solution containing 4 g/L ECE reference detergent and 1 g/L sodium perborate at 60°C for 30 minutes in a launder-ometer.[7]
- The change in color of the specimen and the staining of the adjacent fibers are assessed using the gray scales.[6][7]

### 2. Light Fastness (ISO 105-B02):

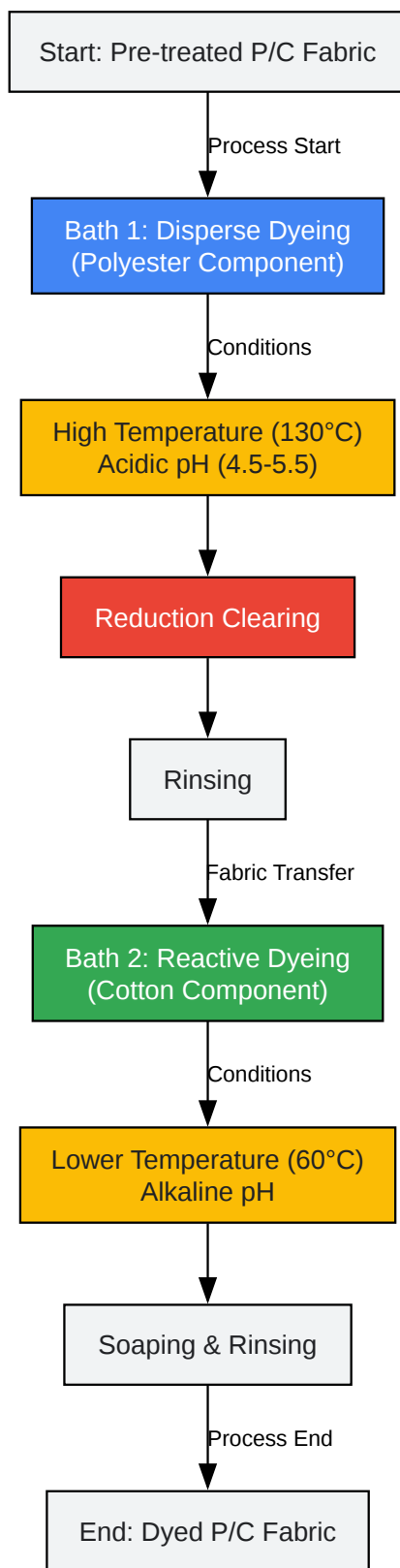
- A specimen of the dyed fabric is exposed to a xenon-arc lamp, which simulates natural daylight, under controlled conditions.[8][9][10]
- Simultaneously, a set of blue wool standards with known lightfastness ratings are also exposed.[11]
- The lightfastness of the specimen is rated by comparing the degree of fading with that of the blue wool standards.[8][10]

### 3. Rubbing Fastness (ISO 105-X12):

- A specimen of the dyed fabric is rubbed with a dry and a wet white cotton cloth using a crockmeter under a specified pressure.[12][13][14][15][16]
- The degree of color transfer to the white cloths is assessed by comparing the staining with the gray scale.[12][13][15]

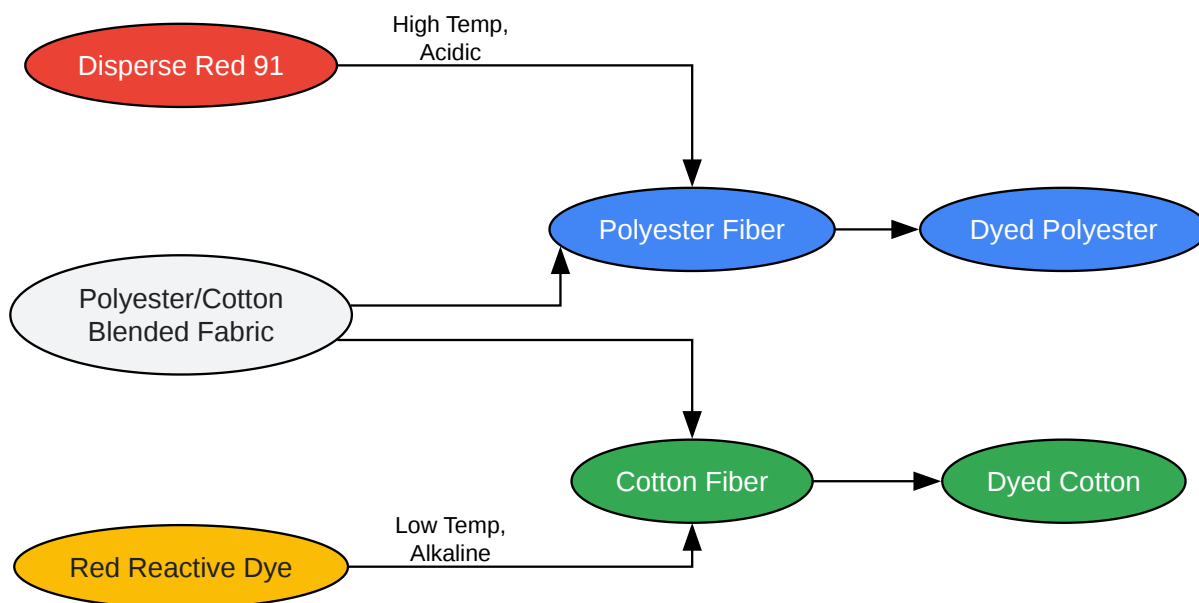
## Visualizing the Dyeing Process

The following diagrams illustrate the logical workflow of the two-bath dyeing process for polyester/cotton blended fabrics.



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Caption: Workflow for a two-bath dyeing process of P/C blends.



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Caption: Dye-fiber affinity in blended fabric dyeing.

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